Ibogaine

Catalog No.
S563588
CAS No.
83-74-9
M.F
C20H26N2O
M. Wt
310.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ibogaine

CAS Number

83-74-9

Product Name

Ibogaine

IUPAC Name

(1R,15S)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene

Molecular Formula

C20H26N2O

Molecular Weight

310.4 g/mol

InChI

InChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-15(6-7-22(11-12)20(13)17)16-10-14(23-2)4-5-18(16)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3/t12-,13?,17-,20?/m0/s1

InChI Key

HSIBGVUMFOSJPD-WBPAKMTCSA-N

SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Solubility

Soluble in chloroform

Synonyms

12 Methoxyibogamine, 12-Methoxyibogamine, Endabuse, Ibogaine, NIH 10567, NIH-10567, NIH10567

Canonical SMILES

CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Isomeric SMILES

CCC1C[C@H]2C[C@@H]3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)OC

Potential Benefits:

  • Reduced Craving and Withdrawal Symptoms: Studies suggest ibogaine may hold promise in reducing cravings and withdrawal symptoms associated with various substances, including opioids, cocaine, and alcohol [, ]. This effect is hypothesized to be linked to its interaction with the brain's reward system and its ability to stimulate the growth of new nerve cells [].
  • Addressing Underlying Mental Health Issues: Research suggests ibogaine may also impact co-occurring mental health conditions like depression and anxiety, often observed in individuals struggling with SUDs []. However, the mechanisms underlying this potential benefit remain unclear and require further investigation.

Challenges and Safety Concerns:

  • Limited High-Quality Research: The majority of research on ibogaine is limited to preclinical studies and small, uncontrolled clinical trials []. This lack of robust, high-quality data makes it difficult to definitively assess its efficacy and safety for widespread use.
  • Potential for Severe Adverse Effects: Ibogaine can cause a range of potentially life-threatening side effects, including cardiac arrhythmias, seizures, and even death, particularly at high doses or in individuals with pre-existing health conditions []. These risks necessitate careful monitoring and strict adherence to safety protocols in any research or clinical setting.
  • Legal Restrictions: Due to its psychoactive properties and safety concerns, ibogaine is classified as a Schedule I controlled substance in many countries, including the United States, making research and development significantly more challenging.

Future Directions:

Despite the current limitations, ongoing research efforts aim to address these challenges and unlock the potential of ibogaine in treating SUDs. This includes:

  • Conducting well-designed, large-scale clinical trials: This is crucial to establish the safety and efficacy of ibogaine in a controlled environment.
  • Investigating safer formulations and administration methods: Developing safer derivatives or delivery methods could potentially mitigate the risks associated with ibogaine use.
  • Exploring the mechanisms of action: Understanding how ibogaine interacts with the brain and exerts its therapeutic effects is essential for refining treatment strategies and identifying potential applications in other areas.

Ibogaine is a naturally occurring indole alkaloid primarily found in the root bark of the Tabernanthe iboga shrub, native to West Africa. It has been traditionally used in spiritual ceremonies among the Bwiti people of Gabon, Cameroon, and the Republic of the Congo. The compound is known for its hallucinogenic properties and has garnered attention for its potential therapeutic effects in treating substance use disorders, particularly for reducing withdrawal symptoms associated with drugs like opioids, alcohol, and nicotine .

The exact mechanism by which ibogaine exerts its potential anti-addictive effects remains under investigation. Here are two possible mechanisms:

  • NMDA Receptor Antagonism: Ibogaine may act as an antagonist at the NMDA receptor, a glutamate receptor in the brain. This could disrupt the signaling pathways involved in addiction and cravings [].
  • Glial Cell Activation: Ibogaine might activate glial cells, which support and regulate neurons. This activation could promote neuroplasticity, the brain's ability to form new connections, potentially aiding in addiction recovery [].
  • Toxicity: Ibogaine can be toxic at high doses, with reported cases of cardiac complications and even death [, ].
  • Safety Concerns: Due to its potential toxicity and the lack of FDA approval, ibogaine treatment should only be considered under strict medical supervision in controlled settings.

Ibogaine's chemical structure consists of a complex arrangement that includes an indole nucleus and a bicyclic isoquinuclidine system. Its molecular formula is C20H26N2O, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen . The synthesis of ibogaine involves several key reactions:

  • Total Synthesis: A recent total synthesis begins with 2-iodo-4-methoxyaniline, undergoing multiple transformations including palladium-catalyzed coupling reactions to produce ibogaine from various precursors .
  • Biosynthesis: In plants, ibogaine biosynthesis starts with tryptophan, which is enzymatically converted through several steps involving decarboxylation and oxidation to yield ibogaine .

Ibogaine can be synthesized through both total synthesis and semi-synthetic methods. The semi-synthetic approach often starts from voacangine, another alkaloid derived from Voacanga species. This method typically involves:

  • Demethoxycarbonylation: Converting voacangine into ibogaine through a series of

Ibogaine interacts with numerous medications and substances, which can lead to significant side effects:

  • Cardiovascular Interactions: It may exacerbate the effects of drugs that prolong the QT interval, increasing the risk of arrhythmias.
  • Serotonergic Drugs: Co-administration with serotonergic agents can lead to serotonin syndrome, a potentially life-threatening condition.
  • Cytochrome P450 Interactions: Ibogaine's metabolism can be affected by drugs that inhibit liver enzymes, altering its efficacy and safety profile .

Ibogaine belongs to a class of compounds known as iboga alkaloids. Several similar compounds exhibit varying degrees of structural similarity and biological activity:

CompoundStructure SimilarityBiological ActivityUnique Features
VoacangineHighPrecursor to ibogaineFound in Voacanga species
NoribogaineModerateActive metabolite of ibogaineLess potent than ibogaine
EpiibogaineModerateSimilar psychoactive effectsStructural variant of ibogaine
18-MethoxycoronaridineModeratePotentially safer alternative for addiction treatmentExhibits reduced toxicity
CatharanthineLowDifferent optical seriesFound in Catharanthus roseus

Ibogaine's unique combination of hallucinogenic properties and its specific mechanism of action on neurotransmitter systems distinguishes it from these similar compounds .

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

310.204513457 g/mol

Monoisotopic Mass

310.204513457 g/mol

Heavy Atom Count

23

LogP

log Kow = 3.65 (est)

Melting Point

148 °C
Crystals from ethyl acetate. mp: 132 °C /Ibopamine hydrochloride/

UNII

3S814I130U

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ Ibogaine is a hallucinogenic indole alkaloid extracted from the West African shrub tabernanthe iboga (Apocynaceae). It has been investigated as an aid to withdrawal from drug addiction.

Mechanism of Action

... In this study, /researchers/ first characterized the actions of ibogaine on ethanol self-administration in rodents. Ibogaine decreased ethanol intake by rats in two-bottle choice and operant self-administration paradigms. Ibogaine also reduced operant self-administration of ethanol in a relapse model. Next, /the researchers/ identified a molecular mechanism that mediates the desirable activities of ibogaine on ethanol intake. Microinjection of ibogaine into the ventral tegmental area (VTA), but not the substantia nigra, reduced self-administration of ethanol, and systemic administration of ibogaine increased the expression of glial cell line-derived neurotrophic factor (GDNF) in a midbrain region that includes the VTA. In dopaminergic neuron-like SHSY5Y cells, ibogaine treatment upregulated the GDNF pathway as indicated by increases in phosphorylation of the GDNF receptor, Ret, and the downstream kinase, ERK1 (extracellular signal-regulated kinase 1). Finally, the ibogaine-mediated decrease in ethanol self-administration was mimicked by intra-VTA microinjection of GDNF and was reduced by intra-VTA delivery of anti-GDNF neutralizing antibodies. Together, these results suggest that GDNF in the VTA mediates the action of ibogaine on ethanol consumption. These findings highlight the importance of GDNF as a new target for drug development for alcoholism that may mimic the effect of ibogaine against alcohol consumption but avoid the negative side effects.
Ibogaine (Endabuse) is a psychoactive indole alkaloid found in the West African shrub, Tabernanthe iboga. This drug interrupts cocaine and amphetamine abuse and has been proposed for treatment of addiction to these stimulants. However, the mechanism of action that explains its pharmacological properties is unclear. Since previous studies demonstrated differential effects of psychotomimetic drugs (cocaine and methamphetamine) on neuropeptides such as neurotensin (NT), the present study was designed to determine: (1) the effects of ibogaine on striatal, nigral, cortical, and accumbens neurotensin-like immunoreactivity (NTLI); (2) the effects of selective dopamine antagonists on ibogaine-induced changes in NT concentrations in these brain areas; and (3) the effects of ibogaine pretreatment on cocaine-induced changes in striatal, nigral, cortical and accumbens NTLI content. Ibogaine treatments profoundly affected NT systems by increasing striatal, nigral, and accumbens NTLI content 12 h after the last drug administration. In contrast, NTLI concentrations were not significantly increased in the frontal cortex after ibogaine treatment. The ibogaine-induced increases in NTLI in striatum, nucleus accumbens and substantia nigra were blocked by coadministration of the selective D1 receptor antagonist, SCH 23390. The D2 receptor antagonist, eticlopride, blocked the ibogaine-induced increase in nigral NTLI, but not in striatum and nucleus accumbens. Ibogaine pretreatment significantly blocked the striatal and nigral increases of NTLI resulting from a single cocaine administration. Whereas many of the responses by NT systems to ibogaine resembled those which occur after cocaine, there were also some important differences. These data suggest that NT may contribute to an interaction between ibogaine and the DA system and may participate in the pharmacological actions of this drug.
Ibogaine, a putative antiaddictive drug, is remarkable in its apparent ability to downgrade withdrawal symptoms and drug craving for extended periods of time after a single dose. Ibogaine acts as a non-competitive NMDA receptor antagonist, while NMDA has been implicated in long lasting changes in neuronal function and in the physiological basis of drug addiction. The purpose of this study was to verify if persistent changes in NMDA receptors could be shown in vivo and in vitro after a single administration of ibogaine. The time course of ibogaine effects were examined on NMDA-induced seizures and (3)H MK-801 binding to cortical membranes in mice 30 min, 24, 48, and 72 hr post treatment. Ibogaine (80 mg/kg, ip) was effective in inhibiting convulsions induced by NMDA at 24 and 72 hours post administration. Likewise, (3)H MK-801 binding was significantly decreased at 24 and 72 hr post ibogaine. No significant differences from controls were found at 30 min or 48 h post ibogaine. This long lasting and complex pattern of modulation of NMDA receptors prompted by a single dose of ibogaine may be associated to its antiaddictive properties.
The iboga alkaloids are a class of small molecules defined structurally on the basis of a common ibogamine skeleton, some of which modify opioid withdrawal and drug self-administration in humans and preclinical models. These compounds may represent an innovative approach to neurobiological investigation and development of addiction pharmacotherapy. In particular, the use of the prototypic iboga alkaloid ibogaine for opioid detoxification in humans raises the question of whether its effect is mediated by an opioid agonist action, or if it represents alternative and possibly novel mechanism of action. The aim of this study was to independently replicate and extend evidence regarding the activation of mu-opioid receptor (MOR)-related G proteins by iboga alkaloids. Ibogaine, its major metabolite noribogaine, and 18-methoxycoronaridine (18-MC), a synthetic congener, were evaluated by agonist-stimulated guanosine-5'-O-(gamma-thio)-triphosphate (((35)S)GTPyS) binding in cells overexpressing the recombinant MOR, in rat thalamic membranes, and autoradiography in rat brain slices. In rat thalamic membranes ibogaine, noribogaine and 18-MC were MOR antagonists with functional Ke values ranging from 3 uM (ibogaine) to 13 uM (noribogaine and 18MC). Noribogaine and 18-MC did not stimulate ((35)S)GTPyS binding in Chinese hamster ovary cells expressing human or rat MORs, and had only limited partial agonist effects in human embryonic kidney cells expressing mouse MORs. Ibogaine did not did not stimulate ((35)S)GTPyS binding in any MOR expressing cells. Noribogaine did not stimulate ((35)S)GTPyS binding in brain slices using autoradiography. An MOR agonist action does not appear to account for the effect of these iboga alkaloids on opioid withdrawal. Taken together with existing evidence that their mechanism of action also differs from that of other non-opioids with clinical effects on opioid tolerance and withdrawal, these findings suggest a novel mechanism of action, and further justify the search for alternative targets of iboga alkaloids.
For more Mechanism of Action (Complete) data for Ibogaine (12 total), please visit the HSDB record page.

Vapor Pressure

3.03X10-8 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

83-74-9

Absorption Distribution and Excretion

To investigate the pharmacokinetic properties of ibogaine, a putatively anti-addictive alkaloid, levels of this drug were quantified in plasma and tissues for up to 3 hr following i.v. infusion in rats. Immediately following a 31-35 min infusion (20 mg/kg), mean plasma ibogaine levels were 373 ng/mL; these values declined rapidly thereafter in a biexponential manner. The plasma time course in 5 of 7 animals demonstrated an excellent fit to a two-compartment pharmacokinetic model, with alpha and beta half-lives of 7.3 min and 3.3 hr, respectively. Drug clearance was estimated to be 5.9 L/hr (n = 7). Ibogaine levels in brain, liver and kidney 3 hr after the end of drug infusion were 143-170 ng/g, close to simulated values for the peripheral pharmacokinetic compartment. However, 3-hr drug levels in adipose tissue were much higher (3,328 ng/g), implying the need for a more complex pharmacokinetic model. Mechanisms for the initial, rapid disappearance of plasma ibogaine are thought to include metabolic demethylation as well as redistribution to body stores. The sequestration of ibogaine by adipose tissue probably contributes to a protracted persistence of drug in the body. This persistence may be underestimated by the beta half-life reported in the present study.
The distribution of the putative anti-addictive substance ibogaine was measured in plasma, brain, kidney, liver and fat after ip and sc administration in rats. One hr after ip dosing (40 mg/kg), drug levels ranged from 106 ng/ml (plasma) to 11,308 ng/g (fat), with significantly higher values after sc administration of the same dose. Drug levels were 10-20 fold lower 12 hr after the same dose. These results suggest that: 1) ibogaine is subject to a substantial "first pass" effect after ip dosing, demonstrated by higher drug levels following the sc route, 2) ibogaine shows a large accumulation in adipose tissue, consistent with its lipophilic nature, and 3) persistence of the drug in fat may contribute to a long duration of action.
/The authors/ report ... the tissue distribution of ibogaine and noribogaine, the main metabolite of ibogaine, in a 48-year-old Caucasian male, with a history of drug abuse, found dead at his home after a poisoning involving the ingestion of root bark from the shrub Tabernanthe iboga. Ibogaine and noribogaine were quantified in tissues and fluids using a fully validated liquid chromatography-electrospray mass spectrometry method. Apart from cardiac tissue, ibogaine and noribogaine were identified in all matrices investigated. The highest concentrations were found in spleen, liver, brain, and lung. The tissue/subclavian blood concentration ratios averaged 1.78, 3.75, 1.16, and 4.64 for ibogaine and 0.83, 2.43, 0.90, and 2.69 for noribogaine for spleen, liver, brain, and lung, respectively. Very low concentrations of the two drugs were found in the prostatic tissue. Both ibogaine and noribogaine are secreted in the bile and cross the blood-brain barrier. Four other compounds were detected in most of the studied matrices. One of them was identified as ibogamine. Unfortunately, /the authors/ were not able to positively identify the other three compounds because of the unavailability of reference substances. Two of them could possibly be attributed to the following oxidation products: iboluteine and desmethoxyiboluteine. The third compound could be ibogaline.

Metabolism Metabolites

Ibogaine is a psychoactive alkaloid that possesses potential as an agent to treat opiate and cocaine addiction. The primary metabolite arises via O-demethylation at the 12-position to yield 12-hydroxyibogamine. In this report, evidence is presented that the O-demethylation of ibogaine observed in human hepatic microsomes is catalyzed primarily by the polymorphically expressed cytochrome P-4502D6 (CYP2D6). An enzyme kinetic examination of ibogaine O-demethylase activity in pooled human liver microsomes suggested that two (or more) enzymes are involved in this reaction: one with a low KMapp (1.1 uM) and the other with a high KMapp (>200 uM). The low KMapp activity comprised >95% of total intrinsic clearance. Human liver microsomes from three individual donors demonstrated similar enzyme kinetic parameters (mean KMapp = 0.55 +/- 0.09 uM and 310 +/- 10 microM for low and high KM activities, respectively). However, a fourth human microsome sample that appeared to be a phenotypic CYP2D6 poor metabolizer possessed only the high KMapp activity. In hepatic microsomes from a panel of human donors, the low KMapp ibogaine O-demethylase activity correlated with CYP2D6-catalyzed bufuralol 1'-hydroxylase activity but not with other P450 isoform-specific activities. Quinidine, a CYP2D6-specific inhibitor, inhibited ibogaine O-demethylase (IC50 = 0.2 uM), whereas other P450 isoform-specific inhibitors did not inhibit this activity. Also, of a battery of recombinant heterologously expressed human P450 isoforms, only rCYP2D6 possessed significant ibogaine O-demethylase activity. Thus, it is concluded that ibogaine O-demethylase is catalyzed by CYP2D6 and that this isoform is the predominant enzyme of ibogaine O-demethylation in humans. The potential pharmacological implications of these findings are discussed.
/The authors/ report ... the tissue distribution of ibogaine and noribogaine, the main metabolite of ibogaine, in a 48-year-old Caucasian male, with a history of drug abuse, found dead at his home after a poisoning involving the ingestion of root bark from the shrub Tabernanthe iboga. Ibogaine and noribogaine were quantified in tissues and fluids using a fully validated liquid chromatography-electrospray mass spectrometry method. Apart from cardiac tissue, ibogaine and noribogaine were identified in all matrices investigated. The highest concentrations were found in spleen, liver, brain, and lung. The tissue/subclavian blood concentration ratios averaged 1.78, 3.75, 1.16, and 4.64 for ibogaine and 0.83, 2.43, 0.90, and 2.69 for noribogaine for spleen, liver, brain, and lung, respectively. Very low concentrations of the two drugs were found in the prostatic tissue. Both ibogaine and noribogaine are secreted in the bile and cross the blood-brain barrier. Four other compounds were detected in most of the studied matrices. One of them was identified as ibogamine. Unfortunately, /the authors/ were not able to positively identify the other three compounds because of the unavailability of reference substances. Two of them could possibly be attributed to the following oxidation products: iboluteine and desmethoxyiboluteine. The third compound could be ibogaline.

Associated Chemicals

Ibogaine hydrochloride; 5934-55-4

Wikipedia

Ibogaine

Biological Half Life

To investigate the pharmacokinetic properties of ibogaine, a putatively anti-addictive alkaloid, levels of this drug were quantified in plasma and tissues for up to 3 hr following i.v. infusion in rats. Immediately following a 31-35 min infusion (20 mg/kg). ... The plasma time course in 5 of 7 animals demonstrated an excellent fit to a two-compartment pharmacokinetic model, with alpha and beta half-lives of 7.3 min and 3.3 hr, respectively. ...

Use Classification

Pharmaceuticals

Methods of Manufacturing

Isolation from root (1.27%), rootbark (2 to 6%), stems (1.95%) and leaves (0.35%) of the shrub Tabernanthe iboga Baill., Apocynaceae, found in Africa.

Clinical Laboratory Methods

A sensitive and highly selective analytical chemical method for measuring the indole alkaloid ibogaine in biological samples has been developed. The method utilizes organic extraction, derivatization with trifluoroacetic anhydride, and detection by combined gas chromatography-mass spectrometry. The deuterated analog of ibogaine, O-[Cd3]-ibogaine, was synthesized and used as an internal standard for the method. Standard curves, constructed from variable amounts of ibogaine (50-400 ng) and a fixed amount of internal standard (250 ng) were linear. The method has an approximate detection limit of at least 20 ng/mL of tissue extract (180 ng/g tissue), with a coefficient of variation of 8 to 12.5%. Chemical stability studies with the method found that aqueous ibogaine solutions (1-10 mg/mL) could be stored at 10 degrees for up to 7 months with no more than 10% loss. The method was also used to measure brain ibogaine levels in rats 1 and 19 hr after a single dose of drug (40 mg/kg, ip); the results suggest a rapid disappearance of the drug after i.p. dosing. The method will help reveal the pharmacokinetic properties of this putative anti-addictive agent in animals and humans.
... The aim of the presented study was the development and full validation of a method for their detection in human urine and plasma and their quantification in human plasma. The liquid chromatography-linear ion trap mass spectrometry method presented covered 37 tryptamines as well as five beta-carbolines, ibogaine, and yohimbine. Compounds were analyzed after protein precipitation of urine or fast liquid-liquid extraction of plasma using an LXQ linear ion trap coupled to an Accela ultra ultra high-performance liquid chromatography system. Data mining was performed via information-dependent acquisition or targeted product ion scan mode with positive electrospray ionization. The assay was selective for all tested substances with limits of detection in urine between 10 and 100 ng/mL and in plasma between 1 and 100 ng/mL. A validated quantification in plasma according to international recommendation could be demonstrated for 33 out of 44 analytes.
A liquid chromatography/electrospray ionization mass spectrometry (LC-ESI-MS) method was developed for the first time for the determination of ibogaine and noribogaine in human plasma and whole blood. The method involved solid phase extraction of the compounds and the internal standard (fluorescein) from the two matrices using OasisHLB columns. LC separation was performed on a Zorbax eclipse XD8 C8 column (5 microm) with a mobile phase of acetonitrile containing 0.02% (v/v) trimethylamine and 2mM ammonium formate buffer. MS data were acquired in single ion monitoring mode at m/z 311.2, 297.2 and 332.5 for ibogaine, noribogaine and fluorescein, respectively. The drug/internal standard peak area ratios were linked via a quadratic relationship to plasma (0.89-179 microg/l for ibogaine; 1-200 microg/l for noribogaine) and to whole blood concentrations (1.78-358 microg/kg for ibogaine; 2-400 microg/kg for noribogaine). Precision ranged from 4.5 to 13% and accuracy was 89-102%. Dilution of the samples had no influence on the performance of the method. Extraction recoveries were > or =94% in plasma and > or =57% in whole blood. The lower limits of quantitation were 0.89 microg/l for ibogaine and 1 microg/l for noribogaine in plasma, and 1.78 microg/kg for ibogaine and 2 microg/kg for noribogaine in whole blood. In frozen plasma samples, the two drugs were stable for at least 1 year. In blood, ibogaine and noribogaine were stable for 4h at 4 degrees C and 20 degrees C and 2 months at -20 degrees C. The method was successfully used for the analysis of a poisoning involving Tabernanthe iboga root.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. /Ibogaine hydrochloride/

Stability Shelf Life

Stable under recommended storage conditions. /Ibogaine hydrochloride/

Dates

Modify: 2023-08-15

Explore Compound Types